molecular formula C17H16BrN3O4S B2454588 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole CAS No. 1097885-26-1

4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole

Cat. No. B2454588
CAS RN: 1097885-26-1
M. Wt: 438.3
InChI Key: RWEHCIDDYGKGIE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas of study.

Mechanism of Action

4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole exerts its biological effects by inhibiting the activity of a specific enzyme called glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK3β, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole can modulate these processes and exert its biological effects.
Biochemical and Physiological Effects:
4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neuronal signaling, and the regulation of glucose metabolism. In cancer cells, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole modulates signaling pathways involved in synaptic plasticity, learning, and memory. In glucose metabolism, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole regulates the activity of key enzymes involved in glucose utilization and storage.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole is its specificity for GSK3β, which makes it a useful tool for studying the role of GSK3β in various cellular processes. However, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole. One direction is the development of novel 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole derivatives with improved solubility, stability, and specificity for GSK3β. Another direction is the investigation of the role of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole in other cellular processes, such as inflammation and immune response. Additionally, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Conclusion:
In conclusion, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole is a chemical compound with significant potential for scientific research applications. Its specificity for GSK3β makes it a useful tool for studying the role of GSK3β in various cellular processes, and its potential applications in cancer research, neuroscience, and drug discovery make it a promising candidate for further investigation. However, its limitations, such as low solubility and stability, must be taken into account when designing experiments. Future research directions include the development of novel 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole derivatives and the investigation of its potential applications in other areas of study.

Synthesis Methods

The synthesis of 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole involves the reaction of 4-bromoaniline with p-toluenesulfonyl chloride in the presence of an appropriate base to form 4-(4-bromophenyl)sulfonyl chloride. This intermediate is then reacted with 1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde in the presence of a reducing agent to form 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole.

Scientific Research Applications

4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. In drug discovery, 4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole has been used as a starting point for the development of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S/c1-11-17(26(22,23)16-6-4-12(18)5-7-16)19-20-21(11)13-8-14(24-2)10-15(9-13)25-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEHCIDDYGKGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)sulfonyl-1-(3,5-dimethoxyphenyl)-5-methyltriazole

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